molecular formula C18H13FN6OS B2417243 N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide CAS No. 1797892-07-9

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide

Cat. No.: B2417243
CAS No.: 1797892-07-9
M. Wt: 380.4
InChI Key: GEXYJJBWOKKESD-UHFFFAOYSA-N
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Description

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure comprising a fluorophenyl group, a thiazole ring, a phenyl group, a tetrazole ring, and an acetamide group. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole ring, followed by the introduction of the fluorophenyl group. The phenyl group is then attached, and the tetrazole ring is formed through cyclization reactions. Finally, the acetamide group is introduced via acylation reactions. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors, automated control systems, and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or microwave irradiation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with altered properties.

Scientific Research Applications

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide can be compared with other similar compounds, such as:

    N-(2-(2-(2-chlorophenyl)thiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide: This compound features a chlorophenyl group instead of a fluorophenyl group, leading to differences in reactivity and biological activity.

    N-(2-(2-(2-bromophenyl)thiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide:

    N-(2-(2-(2-methylphenyl)thiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-2-(tetrazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN6OS/c19-14-7-3-1-5-12(14)18-22-16(10-27-18)13-6-2-4-8-15(13)21-17(26)9-25-11-20-23-24-25/h1-8,10-11H,9H2,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXYJJBWOKKESD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)CN4C=NN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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